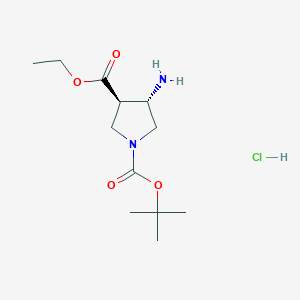

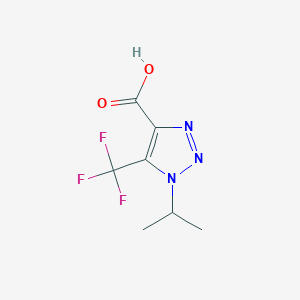

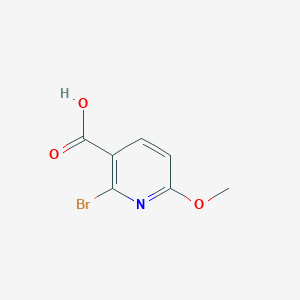

2-氨基-1-(1-甲基-1H-吲哚-3-基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .

Synthesis Analysis

Indole derivatives have been synthesized through various methods. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another method involved the one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile .Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of indole derivatives can be analyzed using various techniques such as FT-IR and 1H-NMR .Chemical Reactions Analysis

Indoles are known for their versatility in chemical reactions. They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, the reaction of 3-(cyanoacetyl)-indoles and nitrile led to the synthesis of some hexahydropyrimido .Physical and Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . The melting point of a similar compound is 211–213°C .科学研究应用

抗增殖活性在癌症研究中的应用

吲哚衍生物已被合成并评估其对各种癌细胞系的抗增殖活性。 与2-氨基-1-(1-甲基-1H-吲哚-3-基)乙醇类似的化合物已显示出对HeLa、MCF-7和HT-29等肿瘤细胞系的有效活性 .

醛糖还原酶和醛还原酶的抑制

吲哚衍生物已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 的抑制剂,这些酶参与糖尿病并发症。 抑制这些酶是治疗糖尿病相关问题的潜在方法 .

抗HIV特性

据报道,新型吲哚衍生物具有抗HIV特性。 分子对接研究已进行以评估其对HIV-1的有效性,表明2-氨基-1-(1-甲基-1H-吲哚-3-基)乙醇在HIV研究中的潜在应用 .

植物激素研究

吲哚衍生物,如吲哚-3-乙酸,是已知的由高等植物中色氨酸降解产生的植物激素。 这表明2-氨基-1-(1-甲基-1H-吲哚-3-基)乙醇可以被用于植物生长发育研究 .

抗菌应用

已发现取代的吲哚在破坏细菌(如大肠杆菌、铜绿假单胞菌和金黄色葡萄球菌)的持久细胞方面非常有效,通过破坏其膜。 这表明2-氨基-1-(1-甲基-1H-吲哚-3-基)乙醇在抗菌研究中的潜在应用 .

用于治疗的生物活性化合物

吲哚衍生物越来越多地被用作生物活性化合物,用于治疗人体中的各种疾病。 它们的特性使它们适合于研究癌症细胞、微生物和不同类型人类疾病的治疗方法 .

作用机制

Target of Action

Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, resulting in various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

One study suggests that a similar compound might exert its action on cells through activation of nadph oxidase 4 (nox4)/p22, sirtuin3 (sirt3)/sod2, and sirt3/p53/p21 pathways .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

未来方向

生化分析

Biochemical Properties

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.

Cellular Effects

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol influences various cellular processes. It has been observed to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase, and inhibit tubulin polymerization . These effects suggest that 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol can significantly impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been shown to inhibit tubulin polymerization, which is consistent with the mechanism of action of colchicine . This inhibition disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol can change over time. Studies have shown that it can induce cell apoptosis and arrest cells in the G2/M phase in a dose-dependent manner . The stability and degradation of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol, as well as its long-term effects on cellular function, are important considerations for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be effective in inducing desired biochemical and cellular responses . Understanding the threshold effects and optimal dosages is crucial for its therapeutic application.

Metabolic Pathways

2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment .

Transport and Distribution

Within cells and tissues, 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biological activity .

Subcellular Localization

The subcellular localization of 2-amino-1-(1-methyl-1H-indol-3-yl)ethanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

属性

IUPAC Name |

2-amino-1-(1-methylindol-3-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7,11,14H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLSYAQZHEZIPRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1375936.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1375937.png)

![4,6-Dibromothieno[3,4-c]furan-1,3-dione](/img/structure/B1375947.png)

![3-Bromopyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1375949.png)